Benzene, 1-ethenyl-4-(methylthio)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethenyl-4-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 4-bromothioanisole with vinyl magnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-ethenyl-4-(methylthio)- typically involves large-scale Heck reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethenyl-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-ethenyl-4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethenyl-4-(methylthio)- involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the methylthio group can undergo oxidation or reduction. These reactions can alter the compound’s chemical properties and its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(1-methylethenyl)-:
Styrene: A simpler analog with only a vinyl group attached to the benzene ring.
Thioanisole: Contains a methylthio group attached to the benzene ring but lacks the vinyl group.
Uniqueness
Benzene, 1-ethenyl-4-(methylthio)- is unique due to the presence of both a vinyl and a methylthio group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-ethenyl-4-methylsulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMDDZMQJEHQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343694 | |
Record name | 4-methylthiostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18760-11-7 | |
Record name | 4-methylthiostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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